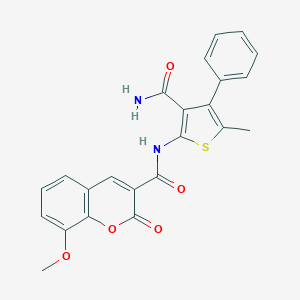
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. TFMPP has gained attention in the scientific community due to its potential therapeutic applications and its ability to modulate certain neurotransmitters in the brain.
作用機序
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of mood, anxiety, and cognition. TFMPP also has affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and metabolism. The binding of TFMPP to these receptors can lead to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that TFMPP can have a range of biochemical and physiological effects. TFMPP has been shown to increase serotonin and dopamine release in the brain, which can lead to changes in mood and behavior. TFMPP has also been shown to affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in the regulation of emotion and cognition.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments. It is a selective serotonin receptor agonist, which means it can be used to study the effects of serotonin receptor activation on neuronal activity. TFMPP is also relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. However, TFMPP also has some limitations. It has a relatively short half-life, which means it may not be suitable for long-term studies. TFMPP also has some potential side effects, such as nausea and vomiting, which can affect experimental outcomes.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor system. TFMPP has shown promise as a potential therapeutic agent for the treatment of mood disorders, such as depression and anxiety. Further research is needed to determine the efficacy and safety of TFMPP and related compounds for use in clinical settings. Another area of interest is the study of the interactions between TFMPP and other neurotransmitter systems, such as the glutamate and GABA systems. Understanding these interactions could provide insights into the complex mechanisms underlying mood and behavior.
合成法
The synthesis of TFMPP involves a series of chemical reactions that start with the condensation of 3,4,5-triethoxybenzaldehyde with 1-(2-fluorophenyl)piperazine. The resulting product is then subjected to further reactions to yield TFMPP. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
TFMPP has been extensively studied in scientific research to understand its mechanism of action and its effects on the brain and body. Studies have shown that TFMPP acts as a selective serotonin receptor agonist, which means it binds to and activates certain serotonin receptors in the brain. This activation can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which can affect mood, cognition, and behavior.
特性
製品名 |
1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine |
|---|---|
分子式 |
C23H29FN2O4 |
分子量 |
416.5 g/mol |
IUPAC名 |
[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C23H29FN2O4/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(27)26-13-11-25(12-14-26)19-10-8-7-9-18(19)24/h7-10,15-16H,4-6,11-14H2,1-3H3 |
InChIキー |
AYLLDYZRCRKFSW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)